molecular formula C19H35ClO4 B13411846 rac-1,2-Dioctanoyl-3-Chloropropanediol

rac-1,2-Dioctanoyl-3-Chloropropanediol

Cat. No.: B13411846
M. Wt: 362.9 g/mol
InChI Key: CNRKHTIXDIUCMT-UHFFFAOYSA-N
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Description

rac-1,2-Dioctanoyl-3-Chloropropanediol is a lipid compound that consists of octanoic acid chains bound to 1-chloropropane. It is primarily used for research purposes and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-Dioctanoyl-3-Chloropropanediol typically involves the esterification of 1,2-propanediol with octanoic acid in the presence of a chlorinating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These methods are optimized for higher yields and purity, often involving advanced purification techniques .

Mechanism of Action

The mechanism of action of rac-1,2-Dioctanoyl-3-Chloropropanediol involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed, releasing octanoic acid and 1,2-propanediol, which can then participate in metabolic pathways. The chloride group can undergo substitution reactions, leading to the formation of new derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1,2-Dioctanoyl-3-Chloropropanediol is unique due to its specific combination of octanoic acid chains and a chlorinated propanediol backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and as a model compound in various studies .

Properties

Molecular Formula

C19H35ClO4

Molecular Weight

362.9 g/mol

IUPAC Name

(3-chloro-2-octanoyloxypropyl) octanoate

InChI

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

CNRKHTIXDIUCMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC

Origin of Product

United States

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